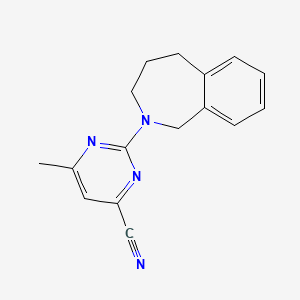
2-(Benzylamino)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylamino)pyrimidine-4-carboxylic acid, also known as BAPCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. BAPCA is a pyrimidine derivative that contains a benzylamino group and a carboxylic acid group attached to the 4th and 2nd position of the pyrimidine ring, respectively.
作用机制
The mechanism of action of 2-(Benzylamino)pyrimidine-4-carboxylic acid involves its interaction with specific enzymes or receptors in the body. For example, 2-(Benzylamino)pyrimidine-4-carboxylic acid has been shown to inhibit the activity of DPP-4 by binding to its active site, thereby preventing the degradation of incretin hormones that regulate insulin secretion. 2-(Benzylamino)pyrimidine-4-carboxylic acid has also been found to inhibit the activity of protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(Benzylamino)pyrimidine-4-carboxylic acid has been found to have various biochemical and physiological effects, depending on the specific target enzyme or receptor. For example, the inhibition of DPP-4 by 2-(Benzylamino)pyrimidine-4-carboxylic acid can lead to increased insulin secretion and improved glucose tolerance in animal models of diabetes. 2-(Benzylamino)pyrimidine-4-carboxylic acid has also been found to induce apoptosis (programmed cell death) in cancer cells, which could potentially be used as a therapeutic strategy.
实验室实验的优点和局限性
One advantage of using 2-(Benzylamino)pyrimidine-4-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(Benzylamino)pyrimidine-4-carboxylic acid has been found to exhibit good stability and solubility in various solvents, making it suitable for use in different experimental conditions. However, one limitation of using 2-(Benzylamino)pyrimidine-4-carboxylic acid is its potential toxicity, as high concentrations of the compound have been found to cause cell death in some cell types.
未来方向
There are several potential future directions for research on 2-(Benzylamino)pyrimidine-4-carboxylic acid. One area of interest is the development of 2-(Benzylamino)pyrimidine-4-carboxylic acid-based drugs for the treatment of diabetes and related metabolic disorders. Another potential application is the use of 2-(Benzylamino)pyrimidine-4-carboxylic acid as a tool for studying the function of specific enzymes or receptors in biological systems. Additionally, further investigation into the anticancer properties of 2-(Benzylamino)pyrimidine-4-carboxylic acid could lead to the development of new cancer therapies.
合成方法
2-(Benzylamino)pyrimidine-4-carboxylic acid can be synthesized using various methods, including the condensation reaction of 2-aminopyrimidine with benzyl chloroformate in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, such as the reaction of 2-aminopyrimidine with benzylamine in the presence of acetic acid or the reaction of 2-chloropyrimidine with benzylamine in dimethylformamide.
科学研究应用
2-(Benzylamino)pyrimidine-4-carboxylic acid has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Research has shown that 2-(Benzylamino)pyrimidine-4-carboxylic acid exhibits inhibitory activity against certain enzymes, such as dipeptidyl peptidase IV (DPP-4), which is involved in the regulation of blood glucose levels. 2-(Benzylamino)pyrimidine-4-carboxylic acid has also been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for anticancer therapy.
属性
IUPAC Name |
2-(benzylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(17)10-6-7-13-12(15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPSQMRLFMAUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)pyrimidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)




![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)



![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)